molecular formula C7H3FIN B3030194 5-Fluoro-2-iodobenzonitrile CAS No. 877868-92-3

5-Fluoro-2-iodobenzonitrile

Cat. No.: B3030194
CAS No.: 877868-92-3
M. Wt: 247.01
InChI Key: JNMCSVPQIRBNQQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN It is a halogenated benzonitrile, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-2-iodobenzonitrile can be synthesized through various methods. One common approach involves the halogenation of 2-fluorobenzonitrile. The process typically includes the following steps:

    Nitration: 2-Fluorotoluene is nitrated to form 2-fluoro-4-nitrotoluene.

    Reduction: The nitro group is reduced to an amino group, yielding 2-fluoro-4-aminotoluene.

    Diazotization: The amino group is diazotized and subsequently replaced with an iodine atom through a Sandmeyer reaction, resulting in 2-fluoro-4-iodotoluene.

    Oxidation: The methyl group is oxidized to a nitrile group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).

    Coupling: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).

Major Products:

  • Substituted benzonitriles
  • Coupled products with various functional groups
  • Aminobenzonitriles

Scientific Research Applications

5-Fluoro-2-iodobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: It serves as a precursor for bioactive compounds and molecular probes.

    Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • 2-Fluoro-5-iodobenzonitrile
  • 4-Fluoro-2-iodobenzonitrile
  • 3-Fluoro-2-iodobenzonitrile

Comparison: 5-Fluoro-2-iodobenzonitrile is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

5-fluoro-2-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMCSVPQIRBNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652932
Record name 5-Fluoro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877868-92-3
Record name 5-Fluoro-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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